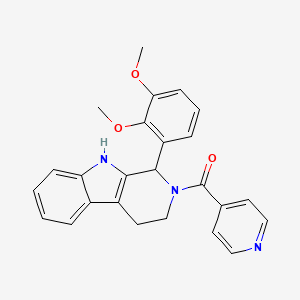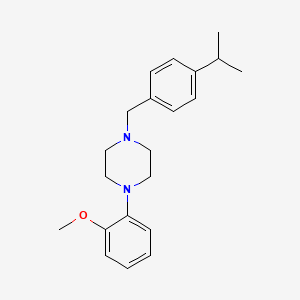![molecular formula C15H16FNO2 B6012352 2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)
2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DMFDMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of cyclohexanediones and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.
作用機序
The mechanism of action of DMFDMA is not fully understood, but it is believed to be related to its unique chemical structure. DMFDMA contains a fluorophenyl group, which is known to interact with various biological molecules such as proteins and nucleic acids. The interaction between DMFDMA and these molecules leads to changes in the fluorescence emission spectrum of DMFDMA, which can be used to detect and quantify these molecules.
Biochemical and Physiological Effects:
DMFDMA has been shown to have minimal biochemical and physiological effects on living organisms. This compound is relatively non-toxic and does not interact with biological molecules in a harmful way. However, it is important to note that DMFDMA should be handled with care, and proper safety precautions should be taken when working with this compound.
実験室実験の利点と制限
One of the main advantages of using DMFDMA in laboratory experiments is its unique fluorescence emission spectrum, which allows for the detection and quantification of various biological molecules. DMFDMA is also relatively easy to synthesize and purify, making it a cost-effective option for many research labs. However, DMFDMA has some limitations, such as its limited solubility in certain solvents and its sensitivity to pH changes.
将来の方向性
There are several future directions for the use of DMFDMA in scientific research. One potential application is in the development of new fluorescent probes for the detection and quantification of various biological molecules. DMFDMA could also be used in the development of new diagnostic tools for various diseases. Additionally, further research could be conducted to better understand the mechanism of action of DMFDMA and its interactions with biological molecules.
Conclusion:
In conclusion, DMFDMA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an ideal candidate for various laboratory experiments. DMFDMA has been extensively studied for its potential applications in biochemical assays and has been shown to have minimal biochemical and physiological effects on living organisms. There are several future directions for the use of DMFDMA in scientific research, and further research in this area could lead to the development of new diagnostic tools and fluorescent probes for various biological molecules.
合成法
The synthesis of DMFDMA is a complex process that involves several steps. The most common method used for the synthesis of DMFDMA is the condensation of 3-fluoroaniline and 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
DMFDMA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of DMFDMA is its use as a fluorescent probe in biochemical assays. DMFDMA has a unique fluorescence emission spectrum, which makes it an ideal candidate for detecting and quantifying various biological molecules such as proteins and nucleic acids.
特性
IUPAC Name |
2-[(3-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-4-10(16)6-11/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKCNFHPBZCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6012302.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)
![N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012319.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![N-(3-acetylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6012331.png)
![5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B6012332.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)

![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6012362.png)